3-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline
Overview
Description
3-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline, also known as 5-Chloromethyl-1,2,4-oxadiazol-3-yl aniline, is an organic compound with a molecular formula of C7H7ClN2O. It is a derivative of aniline, a primary aromatic amine, and is a colorless, crystalline solid. This compound has various applications in scientific research, including synthesis, mechanism of action, biochemical and physiological effects, and lab experiments.
Scientific Research Applications
Synthesis and Polymerization Potential
A notable application of derivatives similar to 3-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline lies in their use as monomers for polymer synthesis. For instance, the selective reduction of nitro group in 5-alkenyl-3-(nitrophenyl)-1,2,4-oxadiazoles has been developed to synthesize (5-alkenyl-1,2,4-oxadiazol-3-yl)anilines, which are promising monomers for oxidative and radical polymerizations (Tarasenko et al., 2017).
Medicinal Chemistry and Antitumor Activity
Derivatives of 1,2,4-oxadiazole, including compounds similar to 3-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline, have been investigated for their biological activities. Novel bioactive 1,2,4-oxadiazole natural product analogs have been synthesized, and some demonstrated significant antitumor activity towards a panel of cell lines in vitro (Maftei et al., 2013). Additionally, novel 1,2,4-oxadiazoles and trifluoromethylpyridines related to natural products have been synthesized, and their structural analysis and investigation of antitumor activity have been conducted (Maftei et al., 2016).
Chemical Properties and Transformations
The chemical properties of compounds like 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan have been examined thoroughly. Studies have explored the acylation of the amino group, oxidation to azo and nitro groups, reactions of the chloromethyl group with N- and S-nucleophilic reagents, and transformations of the 1,2,4-oxadiazole ring (Stepanov et al., 2019).
Antibacterial and Antifungal Activities
Some derivatives of 1,3,4-oxadiazole, structurally related to 3-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline, have been synthesized and tested for their antibacterial and antifungal activities, showing moderate to good results (Kavitha et al., 2016).
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting potential for diverse biological activities .
Mode of Action
Similar compounds have been reported to undergo metabolic n-hydroxylation, which could potentially lead to haematotoxic effects
Biochemical Pathways
For instance, indole derivatives have been reported to possess various biological activities, affecting antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
These compounds were found to be rapidly eliminated from the body, with primary acetylated metabolites being more extensively formed .
Result of Action
Related compounds have been reported to exhibit various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-5-8-12-9(13-14-8)6-2-1-3-7(11)4-6/h1-4H,5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCZAZOXRKPNHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NOC(=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649652 | |
Record name | 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6595-79-5 | |
Record name | 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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